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Abstract

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage
Response (DDR).[1][2] By targeting ATR, Ceralasertib induces synthetic lethality in cancer cells
with existing DNA repair defects and enhances the efficacy of DNA-damaging agents and
immunotherapy. This technical review consolidates the current literature on Ceralasertib,
presenting its mechanism of action, pharmacokinetic profile, and a comprehensive summary of
key preclinical and clinical findings. We provide structured tables of quantitative data for
comparative analysis, detailed experimental methodologies from pivotal studies, and visual
diagrams of the core signaling pathway and representative clinical trial workflows to facilitate a
deeper understanding of this promising therapeutic agent.

Core Mechanism of Action: ATR Inhibition

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication
forks or during the processing of DNA damage.[3] Activation of ATR initiates a signaling
cascade that promotes cell cycle arrest, stabilizes replication forks, and facilitates DNA repair,
thereby maintaining genomic integrity.[4][5] Many cancer cells exhibit increased replication
stress due to oncogene activation and defects in other DDR pathways, making them highly
dependent on ATR for survival.[3]
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Ceralasertib, as an ATP-competitive inhibitor of ATR, abrogates these critical functions.[6]
Inhibition of ATR leads to the collapse of replication forks, accumulation of DNA damage, and
ultimately, cell death through "replication catastrophe" or "mitotic catastrophe".[3] This
dependency creates a therapeutic window, where Ceralasertib can selectively target cancer
cells with heightened replication stress or specific DDR deficiencies, such as loss of ATM or
ARID1A.[7][8]
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Caption: Ceralasertib inhibits the ATR signaling pathway.

Pharmacokinetics and Monotherapy Profile

Ceralasertib is administered orally and is rapidly absorbed.[6][9] Pharmacokinetic analyses
from Phase | studies have demonstrated dose-proportional exposure.

Parameter Value Study Population Reference

) Advanced Solid
Tmax (Median) 0.5 -4 hours [6][9]
Tumors

5.3-7.7 hours (40-80  Advanced Solid

Terminal Half-Life [6]
mg) Tumors
) ) 11.2 - 12.8 hours Advanced Solid
Terminal Half-Life [6]
(160-240 mg) Tumors
Accumulation Ratio Advanced Solid
1.6 - 2.2 fold [6]
(Cmax/AUC) Tumors

The PATRIOT Phase | study established a recommended phase Il dose (RP2D) for
monotherapy at 160 mg twice daily (BD) for 14 days in a 28-day cycle.[6] This intermittent
dosing schedule was better tolerated than continuous dosing, which was associated with dose-
limiting hematological toxicity.[6] As a monotherapy, Ceralasertib has shown antitumor activity,
particularly in patients with tumors harboring defects in genes like ARID1A.[6][8] In one study,
treatment with Ceralasertib alone led to tumor growth stabilization in over 50% of patients with
advanced solid tumors that had ceased responding to standard treatments.[3]

Clinical Efficacy in Combination Therapies

The therapeutic potential of Ceralasertib is significantly enhanced when used in combination
with other anticancer agents. The primary strategies involve combining it with chemotherapy,
PARP inhibitors, and immune checkpoint inhibitors.

Combination with Chemotherapy

By inhibiting ATR, Ceralasertib prevents cancer cells from repairing the DNA damage induced
by cytotoxic chemotherapy, thereby potentiating its effects.
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Combination Agent Cancer Type Key Efficacy Data Reference
Refractory Solid ORR: 22.6% (all

Paclitaxel Tumors (notably patients); 33.3% [9]
Melanoma) (melanoma subset)

mPFS: 3.6 months

[°]
(melanoma)
mOS: 7.4 months
[9]
(melanoma)
) 2 Partial Responses
] Advanced Solid ] ) ]
Carboplatin (in patients with low [10][11]
Tumors
ATM/SLFN11)
53% of patients
achieved Stable [10][11]

Disease

Combination with PARP Inhibitors (Olaparib)

The combination of ATR and PARP inhibitors is a key synthetic lethality strategy. This dual
blockade of critical DDR pathways has shown promise in overcoming PARP inhibitor

resistance.
Cancer Type Patient Population Key Efficacy Data Reference
) Acquired PARPI- )
Ovarian Cancer ] ORR: 50% (6 partial
Resistant, HR- [12]
(HGSOC) o responses)
deficient
Median treatment
[12]

duration: 8 cycles

Combination with Immune Checkpoint Inhibitors
(Durvalumab)
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ATR inhibition can increase genomic instability and the release of cytosolic DNA, which in turn

may activate innate immune responses (e.g., via the cGAS-STING pathway) and enhance the

efficacy of immunotherapy.[2][7]

Cancer Type

Patient Population Key Efficacy Data Reference

Advanced Gastric

Cancer

) ORR: 22.6%; DCR:
Previously Treated [21[7]
58.1%

mPFS: 3.0 months;
mOS: 6.7 months

[2]7]

Significantly longer
PFS in patients with
ATM loss/high HRD
signature (5.60 vs
1.65 months)

[7]

Advanced NSCLC

Durable Clinical
RAS-mutant i [13]
Benefit Rate: ~40%

mPFS: 5.9 months;
mOS: 25.0 months

[13]

Experimental Protocols and Methodologies
Phase I/ll Clinical Trial Design

A common workflow for Phase | and Il studies involving Ceralasertib includes patient screening,

treatment administration, and response assessment.
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Caption: A generalized workflow for a Ceralasertib clinical trial.

o Patient Selection: Patients with locally advanced or metastatic solid tumors who have
progressed on prior systemic therapies are typically enrolled.[9][14] Many trials now
incorporate biomarker-driven cohorts, requiring tumor tissue for analysis.[14]

o Biomarker Analysis:

o Immunohistochemistry (IHC): Used to assess protein expression levels, such as the loss
of ATM expression in tumor samples.[9] Formalin-fixed paraffin-embedded (FFPE) tissue
is typically used.

o Next-Generation Sequencing (NGS): Custom panels are used to identify mutations in key
DDR genes (e.g., BRCA1/2, ARID1A) and to determine mutational signatures, such as
those related to homologous recombination deficiency (HRD).[7][9]

o Treatment Regimens: Ceralasertib is administered orally on various schedules. For example,
in combination with durvalumab, a regimen of 240 mg BD on days 15-28 of a 28-day cycle
has been used.[2][7] In combination with paclitaxel, the RP2D was established as 240 mg
BD on days 1-14 with paclitaxel administered on days 1, 8, and 15 of a 28-day cycle.[9]

o Efficacy Assessment: The primary endpoint is often the Overall Response Rate (ORR)
according to RECIST v1.1.[2][7] Secondary endpoints include Progression-Free Survival
(PFS), Overall Survival (OS), and Disease Control Rate (DCR).[2][7]

o Pharmacodynamic (PD) Assays: To confirm on-target activity, paired peripheral blood
mononuclear cells (PBMCs) or tumor biopsies are analyzed for phosphorylation of
downstream ATR targets, such as CHK1 (p-Chk1).[6]

Conclusion and Future Directions

Ceralasertib has demonstrated significant promise as a targeted therapy that exploits the
inherent vulnerabilities of cancer cells. Its activity, both as a monotherapy in biomarker-selected
populations and as a potent combination partner for chemotherapy, PARP inhibitors, and
immunotherapy, positions it as a versatile agent in the oncology pipeline. Ongoing and future
research will focus on refining biomarker strategies to optimize patient selection, exploring
novel combination therapies, and understanding mechanisms of resistance. Phase llI trials,
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such as the LATIFY study combining Ceralasertib with durvalumab in NSCLC, are underway
and will be critical in defining its role in clinical practice.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Ceralasertib (AZD6738): A Technical Review of a
Leading ATR Inhibitor in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15293697#ceralasertib-formate-review-of-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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